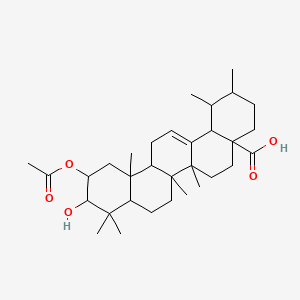

11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 2-O-acétylcorosolique est un composé triterpénoïde pentacyclique naturel. Il est dérivé de l'acide corosolique, qui se trouve dans plusieurs espèces végétales, y compris le Lagerstroemia speciosa (Banaba). Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses effets antidiabétiques, anti-inflammatoires et anticancéreux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 2-O-acétylcorosolique implique généralement l'acétylation de l'acide corosolique. Ce processus peut être réalisé par réaction de l'acide corosolique avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de l'acide 2-O-acétylcorosolique implique l'extraction de l'acide corosolique à partir de sources végétales, suivie de sa modification chimique. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification chromatographique pour isoler l'acide corosolique. L'étape d'acétylation est ensuite réalisée à plus grande échelle en utilisant des réacteurs industriels et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-O-acétylcorosolique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés alcooliques.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation de dérivés alcooliques.

Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide 2-O-acétylcorosolique a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Il est étudié pour son rôle dans la modulation des voies biologiques et son potentiel en tant qu'agent thérapeutique.

Médecine : Il s'est avéré prometteur dans le traitement du diabète, de l'inflammation et du cancer.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2-O-acétylcorosolique implique plusieurs cibles et voies moléculaires :

Effets antidiabétiques : Il améliore l'absorption du glucose dans les cellules en activant la voie de signalisation de l'insuline et en augmentant l'expression des protéines de transport du glucose.

Effets anti-inflammatoires : Il inhibe la production de cytokines pro-inflammatoires et réduit le stress oxydatif en modulant la voie de signalisation NF-κB.

Effets anticancéreux : Il induit l'apoptose dans les cellules cancéreuses en activant les enzymes caspases et en inhibant la prolifération cellulaire par la régulation négative des oncogènes.

Applications De Recherche Scientifique

2-O-Acetylcorosolic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-O-Acetylcorosolic acid involves multiple molecular targets and pathways:

Anti-Diabetic Effects: It enhances glucose uptake in cells by activating the insulin signaling pathway and increasing the expression of glucose transporter proteins.

Anti-Inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating the NF-κB signaling pathway.

Anti-Cancer Effects: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation through the downregulation of oncogenes.

Comparaison Avec Des Composés Similaires

L'acide 2-O-acétylcorosolique est comparé à d'autres composés similaires, tels que :

Acide corosolique : Les deux composés partagent des propriétés thérapeutiques similaires, mais l'acide 2-O-acétylcorosolique a une biodisponibilité et une stabilité améliorées.

Liste des composés similaires :

- Acide corosolique

- Acide ursolique

- Acide oléanolique

- Acide bétulique

Propriétés

IUPAC Name |

11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGKZWNIQVOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)

![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)

![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)

![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)

![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)